molecular formula C8H8Cl3N3O2Zn B12803981 Benzenediazonium, 5-(aminocarbonyl)-2-methoxy-, trichlorozincate(1-) CAS No. 68540-96-5

Benzenediazonium, 5-(aminocarbonyl)-2-methoxy-, trichlorozincate(1-)

Cat. No.: B12803981
CAS No.: 68540-96-5
M. Wt: 349.9 g/mol
InChI Key: KQYNZGGMBPIQGA-UHFFFAOYSA-L
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Description

Benzenediazonium, 5-(aminocarbonyl)-2-methoxy-, trichlorozincate(1-) is a diazonium compound with a complex structure that includes a benzenediazonium core substituted with an aminocarbonyl group at the 5-position and a methoxy group at the 2-position. The compound is further stabilized by the presence of a trichlorozincate anion. Diazonium compounds are known for their versatility in organic synthesis, particularly in the formation of azo compounds and in various substitution reactions.

Preparation Methods

The synthesis of benzenediazonium, 5-(aminocarbonyl)-2-methoxy-, trichlorozincate(1-) typically involves the diazotization of an aromatic amine. The process begins with the treatment of the aromatic amine with nitrous acid, which is generated in situ from sodium nitrite and a strong acid like hydrochloric acid. The reaction conditions must be carefully controlled to maintain a low temperature, usually around 0-5°C, to prevent the decomposition of the diazonium salt. The resulting diazonium salt is then reacted with zinc chloride to form the trichlorozincate complex .

Chemical Reactions Analysis

Benzenediazonium, 5-(aminocarbonyl)-2-methoxy-, trichlorozincate(1-) undergoes a variety of chemical reactions, including:

Common reagents used in these reactions include copper(I) chloride, copper(I) bromide, copper(I) cyanide, and various phenols and aromatic amines. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of benzenediazonium, 5-(aminocarbonyl)-2-methoxy-, trichlorozincate(1-) involves the formation of a highly reactive diazonium ion. This ion can undergo various substitution and coupling reactions, depending on the nucleophiles and reaction conditions present. The molecular targets and pathways involved are primarily related to the reactivity of the diazonium group, which can form covalent bonds with nucleophilic sites on other molecules .

Comparison with Similar Compounds

Benzenediazonium, 5-(aminocarbonyl)-2-methoxy-, trichlorozincate(1-) can be compared with other diazonium compounds such as:

The uniqueness of benzenediazonium, 5-(aminocarbonyl)-2-methoxy-, trichlorozincate(1-) lies in its specific substitution pattern, which can influence its reactivity and the types of products formed in its reactions.

Properties

CAS No.

68540-96-5

Molecular Formula

C8H8Cl3N3O2Zn

Molecular Weight

349.9 g/mol

IUPAC Name

zinc;5-carbamoyl-2-methoxybenzenediazonium;trichloride

InChI

InChI=1S/C8H7N3O2.3ClH.Zn/c1-13-7-3-2-5(8(9)12)4-6(7)11-10;;;;/h2-4H,1H3,(H-,9,12);3*1H;/q;;;;+2/p-2

InChI Key

KQYNZGGMBPIQGA-UHFFFAOYSA-L

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N)[N+]#N.[Cl-].[Cl-].[Cl-].[Zn+2]

Related CAS

68540-96-5
72139-05-0

Origin of Product

United States

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